Regioisomeric Identity Confirmation: 5-(Chlorocarbonyl)-3-(Methoxycarbonyl) vs. 3-(Chlorocarbonyl)-5-(Methoxycarbonyl) Regioisomer (CAS 232281-29-7)
Methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS 203792-49-8) is the 5-chlorocarbonyl-3-methoxycarbonyl regioisomer, confirmed by its unique InChI Key YVLMOMAZTDZRMJ-UHFFFAOYSA-N and IUPAC name methyl 5-carbonochloridoyl-1-methylpyrazole-3-carboxylate . Its regioisomeric counterpart, methyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS 232281-29-7), bears the chlorocarbonyl group at C3 and the methyl ester at C5, with an IUPAC name of methyl 5-carbonochloridoyl-2-methylpyrazole-3-carboxylate reflecting a different N-methylation pattern . Although both compounds share the same molecular formula (C₇H₇ClN₂O₃) and identical predicted density (1.438 g/cm³) and boiling point (324.917°C at 760 mmHg), they are structurally non-interchangeable because nucleophilic attack at the chlorocarbonyl occurs at electronically and sterically distinct positions on the pyrazole ring, yielding regioisomeric amide, ester, or acid products .
| Evidence Dimension | Regioisomeric identity (chlorocarbonyl position on pyrazole ring) |
|---|---|
| Target Compound Data | 5-(Chlorocarbonyl)-3-(methoxycarbonyl) regioisomer; InChI Key: YVLMOMAZTDZRMJ-UHFFFAOYSA-N; MDL: MFCD03422909; IUPAC: methyl 5-carbonochloridoyl-1-methylpyrazole-3-carboxylate |
| Comparator Or Baseline | 3-(Chlorocarbonyl)-5-(methoxycarbonyl) regioisomer (CAS 232281-29-7); InChI Key differs; MDL: MFCD03422908; IUPAC: methyl 5-carbonochloridoyl-2-methylpyrazole-3-carboxylate |
| Quantified Difference | Structurally distinct regioisomers; electrophilic site positioned at C5 (target) vs. C3 (comparator); identical molecular formula (C₇H₇ClN₂O₃, MW 202.59–202.60) with indistinguishable predicted bulk properties (density 1.438 g/cm³, BP 324.917°C) |
| Conditions | Structural analysis based on IUPAC nomenclature, InChI Key differentiation, and MDL number cross-referencing from authoritative databases |
Why This Matters
For procurement in any synthesis where the positional attachment of the pyrazole core to a pharmacophore or active scaffold determines biological activity—such as in kinase inhibitors or agrochemical fungicides—selection of the correct regioisomer is non-negotiable; substitution with the wrong regioisomer produces a structurally distinct final compound.
